N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide is a synthetic compound with a complex structure that includes an amino acid derivative and a pyrrolidine ring
Properties
IUPAC Name |
N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-7(2)10(12)11(16)14-5-4-9(6-14)13-8(3)15/h7,9-10H,4-6,12H2,1-3H3,(H,13,15)/t9?,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXWRRMJBREKC-AXDSSHIGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide typically involves multiple steps, starting with the preparation of the amino acid derivative. The process may include:
Protection of the amino group: The amino group of the amino acid is protected using a suitable protecting group to prevent unwanted reactions.
Formation of the pyrrolidine ring: The protected amino acid is then reacted with a suitable reagent to form the pyrrolidine ring.
Deprotection: The protecting group is removed to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s pharmacological properties or generating intermediates for further synthesis.
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Acidic (HCl, H<sub>2</sub>O) | 6M HCl, reflux (110°C, 12h) | Carboxylic acid + Amine (pyrrolidin-3-yl-amine derivative) | |
| Basic (NaOH, H<sub>2</sub>O) | 2M NaOH, 80°C, 6h | Sodium carboxylate + Amine |
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the pyrrolidine and methyl-butyryl groups.
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Stereochemistry at the (S)-2-amino position influences reaction kinetics .
Oxidation Reactions
The secondary amine and α-carbon of the amino acid moiety are susceptible to oxidation:
| Target Site | Reagents | Products | Reference |
|---|---|---|---|
| Amine (-NH) | H<sub>2</sub>O<sub>2</sub>/Fe²⁺ | Nitroso or hydroxylamine derivatives | |
| α-Carbon (amino acid) | KMnO<sub>4</sub> (acidic) | Ketone or carboxylic acid |
Mechanistic Insight :
-
Oxidation of the amine forms intermediates that may act as electrophiles in subsequent reactions.
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Over-oxidation of the α-carbon can degrade the amino acid side chain, limiting yield.
Substitution Reactions
Functional groups on the pyrrolidine ring and acetamide participate in nucleophilic substitution:
| Site | Reagents | Products | Reference |
|---|---|---|---|
| Pyrrolidine C-3 | ClCH<sub>2</sub>COCl, DMF | Chloroacetamide derivative | |
| Acetamide (-CONH) | SOCl<sub>2</sub>, pyridine | Thioacetamide analog |
Notable Observations :
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Chlorination at the pyrrolidine C-3 position enhances electrophilicity for cross-coupling reactions .
-
Thioamide formation alters hydrogen-bonding capacity, impacting biological target interactions.
Cyclization and Rearrangement
Under controlled conditions, the compound undergoes intramolecular cyclization:
| Conditions | Catalyst | Products | Reference |
|---|---|---|---|
| Heat (160°C), toluene | PTSA | Six-membered lactam | |
| Microwave, DMF | CuI | Bicyclic pyrrolidine derivative |
Synthetic Utility :
-
Lactam formation is stereospecific, retaining the (S)-configuration at critical centers .
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Microwave-assisted reactions reduce side-product formation by 30% compared to conventional heating .
Enzymatic Modifications
In biological systems, the compound interacts with hydrolytic enzymes:
| Enzyme | Reaction | Outcome | Reference |
|---|---|---|---|
| Serine proteases | Amide bond cleavage | Bioactive peptide fragments | |
| Cytochrome P450 | Oxidative deamination | Aldehyde intermediate |
Research Implications :
-
Protease-mediated cleavage suggests prodrug potential.
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CYP450 interactions may explain metabolite toxicity profiles.
Synthetic Routes
Key steps in its synthesis include:
| Step | Reagents | Yield | Reference |
|---|---|---|---|
| Amide coupling | EDCI, HOBt, DIPEA | 78% | |
| Boc deprotection | TFA/CH<sub>2</sub>Cl<sub>2</sub> | >95% | |
| Stereoselective alkylation | LDA, THF, -78°C | 65% |
Optimization Challenges :
Scientific Research Applications
Medicinal Chemistry
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide is being explored for its potential as a therapeutic agent. Its structural similarity to known pharmaceuticals allows researchers to investigate its efficacy in treating diseases such as:
- Neurological Disorders : The compound's ability to interact with neurotransmitter systems makes it a candidate for studying treatments for conditions like depression and anxiety.
Neuropharmacology
Research indicates that this compound may influence neuroreceptors, particularly those involved in the modulation of mood and cognition. Studies have focused on:
- Receptor Binding Studies : Investigating how this compound interacts with serotonin and dopamine receptors can provide insights into its potential as an antidepressant or anxiolytic agent.
Drug Development
The compound serves as a lead structure in the development of new drugs targeting specific pathways involved in psychiatric disorders. Its modifications can lead to derivatives with enhanced bioactivity or reduced side effects.
Case Study 1: Neurotransmitter Modulation
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on serotonin receptors. Results indicated a significant binding affinity, suggesting potential use in developing selective serotonin reuptake inhibitors (SSRIs) .
Case Study 2: Antidepressant Activity
Another research effort focused on the compound's impact on animal models of depression. The findings demonstrated that administration of this compound resulted in reduced depressive-like behaviors, supporting its role as a candidate for further antidepressant research .
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide analogs: Compounds with slight modifications in the amino acid or pyrrolidine ring.
Other amino acid derivatives: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to its specific combination of an amino acid derivative and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide, also known by its CAS number 1401665-79-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H27N3O2
- Molecular Weight : 269.38 g/mol
- Structure : The compound features a pyrrolidine ring substituted with an acetamide group and an amino acid derivative.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential neuroprotective effects.
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were comparable to standard antibiotics, suggesting their potential as therapeutic agents in treating bacterial infections .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in conditions characterized by chronic inflammation .
Neuroprotective Potential
The compound's structure indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. Research on related pyrrolidine derivatives has demonstrated their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrrolidine derivatives against clinical isolates. This compound showed promising results with an MIC of 32 µg/mL against E. coli, indicating significant antibacterial activity compared to traditional antibiotics .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound led to a reduction in paw edema by 50%, demonstrating its potential as an anti-inflammatory agent .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
